molecular formula C27H24N2O3 B2515101 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide CAS No. 694485-61-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2515101
CAS No.: 694485-61-5
M. Wt: 424.5
InChI Key: AEIHZHDAQDEMKT-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide is a synthetic carbazole-based hybrid compound intended for research and development applications. While specific biological data for this compound is not available, its structure combines a 9H-carbazole core, a benzamide moiety, and a furanylmethyl group. Carbazole derivatives are a well-studied class of compounds known for their significant potential in various scientific fields. These applications are primarily derived from the unique electronic and intermolecular binding properties of the carbazole scaffold, which can allow for π-π stacking interactions with biological targets . Researchers are exploring such complex molecules for their utility in several areas. In medicinal chemistry, analogous carbazole-benzamide hybrids are investigated for their ability to interact with enzymes and cellular pathways, which may be relevant for oncology and inflammation research . Furthermore, the carbazole unit is a prominent building block in material science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaics, due to its favorable charge-transport characteristics . The mechanism of action for this specific compound would be dependent on the research context, but likely involves multi-target interactions, where the carbazole system engages in hydrophobic and stacking interactions while the amide and hydroxyl groups can form hydrogen bonds with target proteins . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHZHDAQDEMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of the carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.

    Hydroxypropylation: The carbazole derivative is then reacted with an epoxide to introduce the hydroxypropyl group.

    Furan Ring Introduction: The final step involves the reaction of the intermediate with a furan-2-ylmethyl halide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that KL001 exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including colorectal carcinoma. For instance, a study reported that KL001 demonstrated an IC50 value lower than standard chemotherapeutic agents, indicating its potential as a more effective treatment option against certain cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that KL001 possesses significant antibacterial and antifungal properties against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its effectiveness .

Cryptochrome Activation

KL001 is recognized as a cryptochrome activator, which modulates the biological activity of cryptochromes—proteins involved in circadian rhythms and various cellular processes. This application has implications for understanding circadian biology and developing treatments for disorders related to circadian misalignment .

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules investigated the anticancer efficacy of KL001 against human colorectal carcinoma cell lines (HCT116). The results indicated that KL001 not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, KL001 was tested against Gram-positive and Gram-negative bacterial strains as well as fungal species. The findings revealed that KL001 had lower MIC values compared to traditional antibiotics, indicating its strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological receptors, while the hydroxypropyl and furan groups contribute to its overall bioactivity. The compound can modulate charge transport and trapping/detrapping of charges, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) Sulfonamide vs. Benzamide Derivatives
  • N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide (C₂₇H₂₆N₂O₄S, MW 474.575): Replaces the benzamide group with a 4-methylbenzenesulfonamide.
  • N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide (C₂₂H₂₃N₂O₄S, MW 435.50): Features a smaller methanesulfonamide group, reducing steric hindrance and molecular weight compared to the benzamide derivative. This may improve membrane permeability .
(b) Carbazole Modifications
  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide: A tetrahydrocarbazole derivative with a saturated ring system.
  • 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide : Introduces a methoxy group at the 3-position of carbazole, which could enhance electron-donating effects and alter receptor binding .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Source
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide (Target) C₂₈H₂₅N₂O₃ 453.52 Benzamide, carbazole, hydroxypropyl, furan Undefined N/A
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-4-methylbenzenesulfonamide C₂₇H₂₆N₂O₄S 474.575 Sulfonamide, 4-methylphenyl 0 stereocenters
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide C₂₂H₂₃N₂O₄S 435.50 Methanesulfonamide Undefined
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide C₂₁H₁₈N₂O₂ 330.39 Methoxy-carbazole, acetamide Undefined

Key Observations :

  • The target benzamide derivative has a higher molecular weight (453.52) compared to methanesulfonamide analogues (435.50), which may influence pharmacokinetics.

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that combines distinct structural elements, including a carbazole moiety and furan substituents. These features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing data tables for clarity.

The molecular formula of this compound is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 299.36 g/mol. Its structure includes multiple functional groups that enhance its potential pharmacological effects.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that compounds containing carbazole and furan moieties exhibit significant anticancer properties. These compounds may act by inhibiting specific signaling pathways or inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess the ability to inhibit bacterial growth or fungal infections.
  • Neuroprotective Effects : The structural components of this compound suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for cellular communication and response to external stimuli .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer or inflammation.

Comparative Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundContains carbazole and furanPotential anticancer and antimicrobial activity
1-Carbazolyl-sulfonamideLacks hydroxypropylAntimicrobial activity
4-Fluorobenzene sulfonamideSimple structureAntibacterial properties
Furan-containing sulfonamidesSimilar furan structurePotential anticancer activity

Synthesis Overview

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the Carbazole Moiety : This involves cyclization reactions to create the carbazole structure.
  • Hydroxylation : The introduction of the hydroxypropyl group is achieved through specific hydroxylation reactions.
  • Furan Substitution : The furan moiety is incorporated via nucleophilic substitution methods.

Case Studies

Several studies have investigated the biological effects of related compounds, yielding insights into their therapeutic potential:

  • Anticancer Studies : In vitro studies on derivatives of carbazole have shown promising results in inhibiting the proliferation of breast cancer cells, potentially through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties against various strains, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step routes involving carbazole functionalization, hydroxypropyl linkage formation, and benzamide coupling. Key steps include:

  • N-Alkylation : Reacting carbazole derivatives with epichlorohydrin or glycidol derivatives to introduce the 2-hydroxypropyl group, as seen in carbazole-based sulfonamide syntheses .
  • Benzamide Coupling : Using substituted benzoyl chlorides with furan-methylamine intermediates under reflux conditions in dichloromethane (DCM) or acetonitrile, catalyzed by triethylamine (TEA) .
  • Purification : Column chromatography (silica gel, cyclohexane:EtOAc gradients) or recrystallization to isolate the final product .
    Optimization Tips : Adjust stoichiometry of furan-methylamine to avoid side reactions, and monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to confirm stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify carbazole aromatic protons (δ 7.1–8.3 ppm), furan protons (δ 6.2–7.4 ppm), and hydroxypropyl signals (δ 3.5–4.5 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Basic: How can researchers design initial bioactivity screens for this compound?

  • Enzyme Inhibition Assays : Test α-glucosidase or α-amylase inhibition (IC₅₀) using p-nitrophenyl glycoside substrates, as carbazole derivatives show hypoglycemic potential .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced: How do structural modifications (e.g., substituents on benzamide or carbazole) affect bioactivity?

  • Carbazole Modifications :
    • Halogenation (Cl, F) at the carbazole 3,6-positions enhances α-glucosidase inhibition .
    • Hydrogenation of the carbazole ring (tetrahydrocarbazole) activates AMPK pathways for antidiabetic effects .
  • Benzamide Substituents :
    • Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) improve metabolic stability but may reduce solubility .
    • SAR Tip : Compare analogs like N-(4-chlorophenyl)methanesulfonamide ( ) to assess substituent impact on target binding .

Advanced: What mechanistic pathways are implicated in this compound’s biological activity?

  • Cryptochrome Modulation : Cyclic sulfonamide or urea groups (e.g., isothiazoline-1,1-dioxide) in carbazole derivatives regulate cryptochrome proteins, affecting circadian rhythms .
  • Insulin Sensitization : Ethylphenoxy groups (as in Chiglitazar analogs) enhance PPARγ/α agonism, improving glucose uptake .
  • Antioxidant Activity : Conjugated systems (e.g., bisgerayafoline D analogs) scavenge ROS via radical stabilization .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in carbazole derivatives due to planar stacking .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible hydroxypropyl or furan-methyl groups .
  • Validation Tools : Check R-factor convergence (<5% discrepancy) and ADDSYM for missed symmetry .

Advanced: How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

  • Yield Discrepancies : Trace to solvent purity (e.g., anhydrous DCM vs. wet acetonitrile) or catalyst (TEA vs. DMAP) .
  • Bioactivity Variability :
    • Impurity Effects : Use HPLC-MS to detect by-products (e.g., unreacted carbazole intermediates) .
    • Assay Conditions : Standardize protocols (e.g., pH, incubation time) for enzyme inhibition comparisons .

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